molecular formula C14H15NO5S B4590265 prop-2-yn-1-yl 4-(morpholine-4-sulfonyl)benzoate

prop-2-yn-1-yl 4-(morpholine-4-sulfonyl)benzoate

Cat. No.: B4590265
M. Wt: 309.34 g/mol
InChI Key: WHYVCTQNYROYDS-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-(morpholine-4-sulfonyl)benzoate is a chemical compound that combines the structural features of a propargyl group, a morpholine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl 4-(morpholine-4-sulfonyl)benzoate typically involves the following steps:

    Formation of 4-(morpholine-4-sulfonyl)benzoic acid: This can be achieved by sulfonylation of 4-aminobenzoic acid with morpholine and a sulfonylating agent such as chlorosulfonic acid.

    Esterification: The 4-(morpholine-4-sulfonyl)benzoic acid is then esterified with prop-2-yn-1-ol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(morpholine-4-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 4-(morpholine-4-sulfonyl)benzoic acid.

    Reduction: Formation of prop-2-yn-1-yl 4-(morpholine-4-sulfonyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Prop-2-yn-1-yl 4-(morpholine-4-sulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme activity or protein interactions.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 4-(morpholine-4-sulfonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propargyl group can form covalent bonds with nucleophilic residues in proteins, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl benzoate: Lacks the morpholine-4-sulfonyl group, making it less versatile in biological applications.

    4-(Morpholine-4-sulfonyl)benzoic acid: Lacks the propargyl ester group, limiting its reactivity in certain chemical reactions.

    Propargyl morpholine: Lacks the benzoate ester group, reducing its potential as a building block for more complex molecules.

Uniqueness

Prop-2-yn-1-yl 4-(morpholine-4-sulfonyl)benzoate is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

prop-2-ynyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-2-9-20-14(16)12-3-5-13(6-4-12)21(17,18)15-7-10-19-11-8-15/h1,3-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYVCTQNYROYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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